2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-13(18)17-12-5-3-4-11(8-12)10-19-14-6-1-2-7-16-14/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHVKCOATSONJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Chloroacetylation of Aniline Derivatives
A common approach to prepare chloroacetamide derivatives involves the reaction of substituted anilines with chloroacetyl chloride under basic conditions. This method provides the acetamide linkage with a chloro substituent at the alpha position.
- Reaction conditions: Substituted aniline (e.g., 3-aminophenyl derivative) is treated with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3) in dichloromethane or acetone solvent, typically at 0°C to room temperature or under reflux.
- Outcome: Formation of 2-chloro-N-(substituted phenyl)acetamide intermediates with good yields (typically 70–85%).
- This step is critical to install the chloroacetamide moiety that can later be functionalized or coupled with sulfur-containing groups.
Introduction of Pyridin-2-ylsulfanyl Group via Nucleophilic Substitution
The pyridin-2-ylsulfanyl substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on a chloromethylphenyl intermediate with 2-mercaptopyridine or a related thiol derivative.
- Typical procedure: The 3-(chloromethyl)phenylacetamide intermediate reacts with 2-mercaptopyridine under basic conditions (e.g., K2CO3) in polar aprotic solvents such as DMF or DMSO.
- Mechanism: The thiolate anion generated from 2-mercaptopyridine attacks the benzylic chloride, forming the sulfanyl linkage.
- This step is crucial for installing the pyridin-2-ylsulfanyl moiety at the meta position of the phenyl ring.
Use of Coupling Agents for Amide Bond Formation
In some synthetic routes, amide bond formation is facilitated by coupling agents such as:
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
These agents promote the condensation of carboxylic acid derivatives with amines under mild conditions, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).
- This method is useful when starting from carboxylic acid precursors rather than acid chlorides and can improve yields and selectivity.
Detailed Reaction Scheme and Conditions
| Step | Reactants & Reagents | Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Aminophenyl derivative + Chloroacetyl chloride + K2CO3 | CH2Cl2 or acetone, 0°C to reflux, 2–4 h | Formation of 2-chloro-N-(3-aminophenyl)acetamide intermediate | 75–85 | Anhydrous conditions preferred |
| 2 | Intermediate + 2-Mercaptopyridine + K2CO3 | DMF or DMSO, 50–80°C, 12–24 h | Nucleophilic substitution to install pyridin-2-ylsulfanyl group | 65–80 | Base deprotonates thiol |
| 3 | Amide formation via coupling agents (if starting from acid) | HATU or EDC, DIPEA, DMSO or DMF, RT, 12–24 h | Amide bond formation under mild conditions | 70–90 | Improved purity and yield |
Representative Experimental Data
- Example synthesis of 2-chloro-N-phenylacetamide: Palladium acetate (1.3 mg), 2,2'-bipyridine (0.9 mg), aniline (18.6 mg), and 2-chloro-N,N-dimethylacetamide (243.1 mg) reacted in toluene at 120°C for 24 h yielded 2-chloro-N-phenylacetamide in 81% yield.
- Characterization: Products are typically characterized by melting point, thin-layer chromatography (TLC), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), and mass spectrometry to confirm structure and purity.
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the nucleophilic substitution step; potassium carbonate in polar aprotic solvents is optimal for thiolate formation and substitution efficiency.
- Temperature control is important to minimize side reactions such as hydrolysis or over-chlorination.
- Coupling agents like HATU and EDC improve amide bond formation yields and reduce reaction times compared to traditional acid chloride methods.
- Purification is typically achieved via recrystallization or silica gel chromatography, with yields ranging from 65% to over 85% depending on the step and substrate purity.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Chloroacetamide formation | Acylation of aniline derivatives | Chloroacetyl chloride, K2CO3 | 0°C to reflux, CH2Cl2 or acetone | 70–85% | Standard method for acetamide core |
| Pyridin-2-ylsulfanyl installation | Nucleophilic substitution | 2-Mercaptopyridine, K2CO3 | 50–80°C, DMF/DMSO | 65–80% | Requires base for thiolate generation |
| Amide coupling (alternative) | Coupling agents | HATU or EDC, DIPEA | RT, DMSO/DMF | 70–90% | Mild conditions, high purity |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst, or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce the sulfoxide or sulfone derivative .
Scientific Research Applications
Medicinal Chemistry
This compound serves as a scaffold for the development of novel drugs, particularly in the fields of antibacterial, antifungal, and anticancer therapies. Its structural features allow for modifications that can enhance biological activity against various targets.
Biological Studies
2-Chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is utilized in enzyme inhibition studies and receptor binding assays. Its ability to interact with specific enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.
Material Science
The compound has potential applications in the synthesis of advanced materials and specialty chemicals. Its unique chemical structure can be leveraged to create materials with desirable properties for various industrial applications.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2 |
| PC-3 | 5 | Induction of apoptosis |
Case Study 2: Enzyme Interaction
Another study focused on the compound's interaction with proteases and kinases revealed that it could effectively inhibit these enzymes, leading to altered cellular signaling pathways. This highlights its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor.
Data Summary
The following table summarizes key findings from various studies involving this compound:
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Scaffold for drug design; potential antibacterial and anticancer properties |
| Biological Studies | Effective in enzyme inhibition; alters cellular signaling pathways |
| Material Science | Useful in the synthesis of advanced materials |
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Structural Differences :
Pesticide and Herbicide Analogues
Chloroacetamides are widely used in agrochemicals. Notable examples include:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide targeting weed growth via inhibition of very-long-chain fatty acid synthesis .
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Used in rice paddies, its efficacy stems from ethyl and propoxyethyl substituents, enhancing soil persistence .
Comparison :
- The target compound lacks the methoxymethyl or alkoxyethyl groups critical for herbicidal activity, suggesting divergent applications. Its pyridine-thioether group may reduce soil mobility compared to alachlor’s hydrophobic substituents.
Environmental Transformation Products
Structural prioritization studies on pesticide transformation products (TPs) reveal how minor modifications impact toxicity:
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide was prioritized over 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide due to a methyl group substitution, though mutagenicity data were inconclusive .
- Hydroxymethyl or methoxypropan-2-yl groups in TPs may increase hydrophilicity, affecting environmental persistence .
Implications for the Target Compound :
- The pyridin-2-ylsulfanylmethyl group could introduce steric hindrance or redox activity, influencing degradation pathways and ecotoxicological profiles.
Structural Contrast :
Data Tables
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Table 2: Prioritization of Structurally Similar TPs
| Compound | Structural Feature | Prioritization Reason |
|---|---|---|
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Ethyl, methylphenyl | Higher mutagenicity potential (predicted) |
| 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide | Hydroxymethyl, methoxypropan-2-yl | Lower prioritization due to reduced risk |
Biological Activity
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C14H13ClN2OS. This compound features a chloro group, a pyridine ring, and a sulfanyl-methyl-phenyl group, which contribute to its unique biological activities. It is primarily investigated for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. A significant study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial efficacy. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi:
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective against Staphylococcus aureus and MRSA | Less effective against Escherichia coli | Moderately effective against Candida albicans |
| Other derivatives | High activity noted for halogenated derivatives | Variable effectiveness based on structure | Dependent on lipophilicity |
The study confirmed that the biological activity of chloroacetamides is influenced by the position of substituents on the phenyl ring, which affects their ability to penetrate cell membranes and interact with biological targets .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors within microbial cells. This binding can inhibit enzymatic activity or alter receptor function, leading to antimicrobial effects. The presence of the chloro and sulfanyl groups enhances the compound's ability to interact with these targets effectively .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other chloroacetamides. It demonstrated promising results against Staphylococcus aureus, particularly in formulations designed to enhance lipophilicity, which improved membrane permeability .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis was conducted to predict the biological activity of various chloroacetamides based on their chemical structure. The study found that compounds with higher lipophilicity and specific structural features exhibited enhanced antimicrobial properties, supporting further development of this compound as a lead compound in antibiotic research .
Synthesis and Characterization
The synthesis of this compound typically involves reacting 2-chloroacetamide with 3-[(pyridin-2-ylsulfanyl)methyl]aniline in the presence of bases like sodium hydroxide or potassium carbonate. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Future Directions
Given its potential biological activities, further research is warranted to explore:
- Expanded Antimicrobial Testing : Investigating its efficacy against a broader range of pathogens.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific bacterial targets.
- Therapeutic Applications : Evaluating its potential use in clinical settings for treating infections caused by resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide?
- Answer: The compound is typically synthesized via multi-step reactions involving substitution, reduction, and condensation. A common approach involves reacting pyridine-derived thiols (e.g., 2-pyridinethiol) with chloroacetamide intermediates. For instance, 2-thio-4,6-dimethylpyrimidine can react with 2-chloro-N-(substituted phenyl)acetamide in refluxing ethanol to form the target compound . Alternative routes include substitution reactions under alkaline conditions (e.g., using K₂CO₃) followed by acid-catalyzed reductions (e.g., Fe/HCl) to generate intermediates like aniline derivatives, which are then condensed with cyanoacetic acid using coupling agents . Key variables include solvent choice (ethanol, DMF), temperature (reflux conditions), and catalyst selection.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- Answer:
- X-ray crystallography is the gold standard for determining the 3D crystal structure, including bond lengths, angles, and packing motifs. For example, single-crystal XRD analysis has resolved the planar geometry of the pyridine ring and acetamide moiety in related compounds .
- NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns. The pyridylsulfanyl group shows distinct aromatic proton signals (δ 7.2–8.5 ppm), while the chloroacetamide moiety exhibits characteristic methylene peaks (δ 4.0–4.5 ppm) .
- IR spectroscopy confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .
Q. What are the known biological activities or applications of this compound in research settings?
- Answer: Chloroacetamide derivatives are studied for herbicidal, antimicrobial, and enzyme-inhibitory properties. For example, structurally similar compounds exhibit pre-emergent herbicidal activity by inhibiting fatty acid synthesis in plants . The pyridylsulfanyl moiety may enhance binding to biological targets like kinases or receptors, though specific mechanisms for this compound require further validation. Current research prioritizes in vitro assays (e.g., enzyme inhibition, cytotoxicity) to explore therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction step to improve yield and purity?
- Answer:
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography. Ethanol/chloroform mixtures are suitable for crystallization .
- Catalyst screening: Use coupling agents like EDC/HOBt or DCC to activate carboxylic acid intermediates, reducing side reactions .
- Temperature control: Maintain reflux conditions (70–80°C) for 6–12 hours to ensure completion. Monitor reaction progress via TLC or HPLC.
- Workup strategies: Acid-base extraction removes unreacted starting materials, while recrystallization from acetone/chloroform (1:5 v/v) improves purity .
Q. What strategies are recommended to resolve discrepancies between XRD and NMR data in structural determination?
- Answer:
- Cross-validation: Use complementary techniques like mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- Dynamic NMR studies: Probe temperature-dependent conformational changes that may explain discrepancies in peak splitting or integration .
- Computational modeling: Compare experimental XRD data with DFT-optimized structures to identify potential crystal packing effects or tautomeric forms .
- Repeat experiments: Ensure crystallization conditions (e.g., solvent ratios, cooling rates) are consistent to avoid polymorphic variations .
Q. How should in vitro assays be designed to evaluate its mechanism of action against specific biological targets?
- Answer:
- Target selection: Prioritize enzymes/receptors with known sensitivity to chloroacetamides (e.g., acetolactate synthase for herbicidal activity ).
- Assay design:
- Enzyme inhibition: Measure IC₅₀ values using spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .
- Cytotoxicity screening: Use MTT or resazurin assays in cell lines (e.g., HeLa, HepG2) to assess apoptosis or proliferation effects.
- Controls: Include positive controls (e.g., known inhibitors) and vehicle-only samples to normalize data.
- Data analysis: Apply kinetic models (e.g., Michaelis-Menten) to distinguish competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
